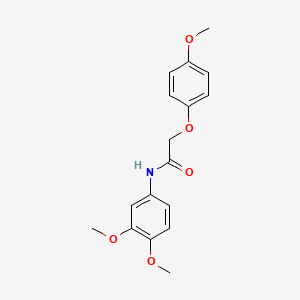

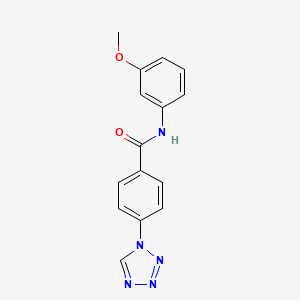

![molecular formula C14H13NO4 B5644709 3-[(2-carboxyethyl)amino]-2-naphthoic acid](/img/structure/B5644709.png)

3-[(2-carboxyethyl)amino]-2-naphthoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related naphthoic acid derivatives often involves complex chemical reactions, including the formation of supramolecular assemblies via hydrogen bonds and weak interactions. For instance, the synthesis of multisubstituted 1-naphthoic acids via Ru-catalyzed C-H activation and double alkyne annulation under air highlights a method for creating complex naphthoic acid structures with high atom/step economies, leveraging atmospheric oxygen as the sole oxidant (Chen et al., 2019). Another example is the hydrothermal synthesis of a Cobalt(II) complex with 3-(carboxymethoxy)-2-naphthoic acid, demonstrating a method for structuring metal-organic frameworks (Bi, 2011).

Molecular Structure Analysis

Molecular structure analysis often relies on techniques such as X-ray diffraction and scanning tunneling microscopy. Studies such as those on supramolecular assemblies of 2-hydroxy-3-naphthoic acid reveal how hydrogen bonds and aromatic stacking interactions direct the packing modes of molecular crystals (Pang et al., 2015). Similarly, the redetermination of structures of naphthoic acids provided insights into the degree of disorder of the carboxylic acid groups, impacting the molecular structure and interactions (Fitzgerald & Gerkin, 1993).

Chemical Reactions and Properties

Naphthoic acid derivatives engage in various chemical reactions, demonstrating a wide range of properties. For example, the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides from cyclocoupling reactions shows the chemical versatility of naphthoic acid compounds (Nizami & Hua, 2018). Another study on the synthesis and antibacterial activity of naphthyridine derivatives illustrates the potential of naphthoic acid-related compounds in pharmaceutical applications (Egawa et al., 1984).

Physical Properties Analysis

The physical properties of naphthoic acid derivatives, such as melting points, solubility, and thermal stability, are crucial for their practical applications. Thermogravimetric analysis of supramolecular assemblies involving 2-hydroxy-3-naphthoic acid reveals how the strength of hydrogen bonds influences mass loss and stability (Pang et al., 2015).

Chemical Properties Analysis

Chemical properties, including reactivity, acidity, and the ability to form complexes, play a significant role in the application of naphthoic acid derivatives. The study on the electrochemical properties of a Cobalt(II) complex with 3-(carboxymethoxy)-2-naphthoic acid highlights the potential for these compounds in developing new materials with specific electrochemical characteristics (Bi, 2011).

properties

IUPAC Name |

3-(2-carboxyethylamino)naphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c16-13(17)5-6-15-12-8-10-4-2-1-3-9(10)7-11(12)14(18)19/h1-4,7-8,15H,5-6H2,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFQBHCHCFWVDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4S*)-1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-4-(5-methyl-2-furyl)pyrrolidin-3-amine](/img/structure/B5644676.png)

![2-{2-[(3,5-dimethylisoxazol-4-yl)methyl]-3-oxo-2,8-diazaspiro[4.5]dec-8-yl}acetamide](/img/structure/B5644683.png)

![8-[(4-fluorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5644691.png)

![N'-[(3S*,4R*)-1-(4-fluoro-3-methoxybenzoyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5644693.png)

![N-cyclohexyl-N-methyl-3-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)pyridin-2-amine](/img/structure/B5644701.png)

![1-{6-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyridin-2-yl}ethanol](/img/structure/B5644703.png)

![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B5644712.png)

![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5644719.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B5644727.png)